molecular formula C30H30Br2N6O B064898 Gelliusine A CAS No. 159903-67-0

Gelliusine A

Cat. No.: B064898
CAS No.: 159903-67-0
M. Wt: 650.4 g/mol
InChI Key: CYAJKOUHPRYFRD-UHFFFAOYSA-N
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Description

2,6-bis[2-amino-1-(6-bromo-1H-indol-3-yl)ethyl]-3-(2-aminoethyl)-1H-indol-5-ol is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry due to their potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

2,6-bis[2-amino-1-(6-bromo-1H-indol-3-yl)ethyl]-3-(2-aminoethyl)-1H-indol-5-ol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,6-bis[2-amino-1-(6-bromo-1H-indol-3-yl)ethyl]-3-(2-aminoethyl)-1H-indol-5-ol involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .

Biological Activity

Gelliusine A is a naturally occurring indole alkaloid derived from marine organisms, specifically isolated from the sponge Gellius or Orina sp.. This compound has garnered attention due to its unique structure and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound is classified as a brominated tris-indole alkaloid. Its structure includes three indole units linked by carbon chains, which contributes to its biological activity. The compound exists as diastereomers, with the (+/-) form being the most studied. Spectroscopic techniques such as NMR have been employed to elucidate its complex structure .

1. Cytotoxicity

This compound has been evaluated for its cytotoxic effects against various cancer cell lines. While it exhibited weak cytotoxicity in some studies, it showed notable activity against certain tumor cells:

  • Cell Lines Tested :
    • KB (human oral epidermoid carcinoma)
    • Other cancer cell lines were also assessed but reported varying degrees of sensitivity.

The reported IC50 values indicate that this compound's cytotoxic effects are relatively modest compared to other indole alkaloids, suggesting that while it may not be a potent anticancer agent, it still warrants further investigation for potential synergistic effects with other compounds .

2. Serotonin Receptor Activity

One of the significant pharmacological activities of this compound is its interaction with serotonin receptors. It has been shown to exhibit activity at these receptors, which may contribute to its neuropharmacological effects. This property is particularly relevant in the context of developing treatments for neurological disorders, where modulation of serotonin pathways can be beneficial .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several studies suggest potential pathways:

  • Inhibition of Cell Proliferation : this compound may disrupt cell cycle progression in cancer cells, although specific pathways remain to be fully characterized.
  • Serotonin Modulation : By acting on serotonin receptors, this compound could influence neurotransmitter levels and signaling pathways associated with mood regulation and anxiety .

Table 1: Summary of Biological Activities of this compound

Activity TypeDescriptionReference
CytotoxicityWeak cytotoxic effects on KB cells
Serotonin ActivityActive at serotonin receptors
AntimicrobialLimited data; further studies needed

Case Study: Cytotoxic Evaluation

In a study evaluating the cytotoxicity of various marine-derived compounds, this compound was included among several indole alkaloids. The results indicated that while it did not demonstrate strong cytotoxicity alone, it could enhance the effects of other compounds when used in combination therapies .

Properties

IUPAC Name

2,6-bis[2-amino-1-(6-bromo-1H-indol-3-yl)ethyl]-3-(2-aminoethyl)-1H-indol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30Br2N6O/c31-15-1-3-17-24(13-36-26(17)7-15)22(11-34)21-9-28-20(10-29(21)39)19(5-6-33)30(38-28)23(12-35)25-14-37-27-8-16(32)2-4-18(25)27/h1-4,7-10,13-14,22-23,36-39H,5-6,11-12,33-35H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYAJKOUHPRYFRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC=C2C(CN)C3=C(C=C4C(=C3)NC(=C4CCN)C(CN)C5=CNC6=C5C=CC(=C6)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30Br2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80936191
Record name 2,6-Bis[2-amino-1-(6-bromo-1H-indol-3-yl)ethyl]-3-(2-aminoethyl)-1H-indol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80936191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

650.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159903-67-0
Record name Gelliusine A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159903670
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Bis[2-amino-1-(6-bromo-1H-indol-3-yl)ethyl]-3-(2-aminoethyl)-1H-indol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80936191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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